[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
The compound [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex lipid molecule. It is characterized by the presence of multiple unsaturated fatty acid chains, specifically docosahexaenoic acid (DHA) and hexadecanoic acid (palmitic acid). This compound is significant in various biological and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves esterification reactions. The process begins with the preparation of docosahexaenoic acid and hexadecanoic acid. These fatty acids are then esterified with glycerol under specific reaction conditions, often involving catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the purification of the final product through techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the docosahexaenoic acid chains are susceptible to oxidation, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can hydrogenate the unsaturated bonds, converting them into saturated bonds.
Substitution: The ester linkages can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are used in substitution reactions.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in neural tissues due to the presence of docosahexaenoic acid.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. The docosahexaenoic acid chains are known to interact with membrane proteins and modulate signaling pathways involved in inflammation and neuroprotection. The exact molecular targets include various receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- 1,2-di[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-sn-glycero-3-phosphate
- 1-O-hexadecyl-2-docosahexaenoyl-sn-glycero-3-PC
Uniqueness
The uniqueness of this compound lies in its specific combination of docosahexaenoic acid and hexadecanoic acid, which imparts unique physical and chemical properties. This combination enhances its stability and functionality in biological membranes compared to other similar compounds .
Properties
Molecular Formula |
C63H98O6 |
---|---|
Molecular Weight |
951.4 g/mol |
IUPAC Name |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48- |
InChI Key |
VLEDHTUUVAXNOJ-QPPLYHLQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
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